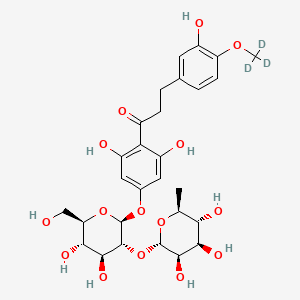

Neohesperidin Dihydrochalcone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H36O15 |

|---|---|

Molecular Weight |

615.6 g/mol |

IUPAC Name |

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1/i2D3 |

InChI Key |

ITVGXXMINPYUHD-RKUSAFQTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Neohesperidin Dihydrochalcone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Neohesperidin (B1678168) Dihydrochalcone-d3 (NHDC-d3), an isotopically labeled analog of the intense sweetener Neohesperidin Dihydrochalcone (B1670589). This document details a proposed synthetic pathway for the deuterated molecule, outlines established purification protocols for the unlabeled compound, presents quantitative data in a clear tabular format, and includes detailed experimental methodologies. Visual diagrams generated using Graphviz are provided to illustrate key processes and pathways.

Introduction

Neohesperidin Dihydrochalcone (NHDC) is a semi-synthetic sweetener and flavor enhancer derived from citrus flavonoids.[1] Its deuterated analog, Neohesperidin Dihydrochalcone-d3 (NHDC-d3), serves as an invaluable tool in analytical and metabolic studies, primarily as an internal standard for mass spectrometry-based quantification. The introduction of a stable isotope label allows for precise differentiation from the endogenous compound. This guide focuses on the chemical synthesis and subsequent purification of NHDC-d3.

Synthesis of this compound: A Proposed Pathway

The proposed synthesis commences with the methylation of hesperetin (B1673127), a flavonoid precursor, using a deuterated methylating agent, followed by glycosylation to form deuterated neohesperidin, and subsequent hydrogenation to yield the final product.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Deuteromethylation of Hesperetin

-

Dissolve hesperetin in a suitable aprotic solvent such as acetone (B3395972) or DMF.

-

Add a weak base, for example, potassium carbonate (K2CO3), to deprotonate the phenolic hydroxyl group.

-

Introduce a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the base and evaporate the solvent under reduced pressure.

-

Purify the resulting hesperetin-d3 (hesperetin with a trideuteromethyl ether group) using column chromatography.

Step 2: Glycosylation to form Neohesperidin-d3

This step involves the enzymatic or chemical coupling of a protected rhamno-glucosyl donor to the hesperetin-d3 acceptor. A potential method involves a biotransformation process using engineered plant cells.[2]

Step 3: Catalytic Hydrogenation to this compound

-

Dissolve the synthesized neohesperidin-d3 in an aqueous solution of sodium hydroxide (B78521) (e.g., 2 N NaOH).

-

Add a hydrogenation catalyst, such as Raney nickel, to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure for approximately 15 hours.

-

Monitor the reaction for the uptake of hydrogen.

-

After the reaction is complete, filter the solution to remove the catalyst.

-

Cool the filtrate in an ice bath and carefully adjust the pH to 6 with hydrochloric acid.

-

Allow the product to crystallize in a refrigerator for 48 hours.

-

Collect the white precipitate of this compound by suction filtration, wash with cold water, and dry under high vacuum.

Purification of Neohesperidin Dihydrochalcone

The purification of NHDC and its deuterated analog is critical to remove unreacted starting materials, byproducts, and catalyst residues. The following methods are commonly employed for the purification of flavonoids and are applicable to NHDC.

Purification Workflow

Caption: General purification workflow for Neohesperidin Dihydrochalcone.

Data on Purification of Flavonoids

The following tables summarize quantitative data for common purification techniques for flavonoids, which are applicable to NHDC.

Table 1: Macroporous Resin Chromatography for Flavonoid Purification

| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Purity Improvement (fold) | Reference |

| AB-8 | 18.30 | 70.87 | 4.76 | [3] |

| D4020 | Not specified | >80 | ~1.5 | [4] |

| XAD-7HP | ~58.8% (adsorption yield) | ~49.0% (desorption yield) | Not specified | [5] |

Table 2: High-Performance Liquid Chromatography (HPLC) for NHDC Analysis

| Column | Mobile Phase | Detection | Limit of Quantification (LOQ) | Reference |

| XB-C18 (150 mm x 4.6 mm, 5 µm) | Methanol/Water (gradient) | Diode Array Detector (DAD) | 0.02 mg/kg | [6] |

| C18 | Acetonitrile (B52724)/0.1% Formic Acid (gradient) | UV | 2.84 µg/mL | [7] |

Experimental Protocols for Purification

3.3.1. Macroporous Resin Chromatography

-

Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., AB-8, D4020, or XAD-7HP) based on its adsorption and desorption characteristics for the target compound.[3][4][5] Pre-treat the resin by washing sequentially with ethanol (B145695) and water to remove any impurities.

-

Sample Loading: Dissolve the crude NHDC in an appropriate solvent and load it onto the equilibrated resin column at a controlled flow rate.

-

Washing: Wash the column with deionized water or a low concentration of ethanol to remove unbound impurities.

-

Elution: Elute the adsorbed NHDC from the resin using a gradient of increasing ethanol concentration in water (e.g., 20% to 80% ethanol).

-

Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing the pure compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified NHDC.

3.3.2. Recrystallization

-

Solvent Selection: Choose a suitable solvent system for recrystallization. A mixed solvent system, such as petroleum ether and methanol, has been reported for NHDC.[8]

-

Dissolution: Dissolve the partially purified NHDC in a minimum amount of the hot solvent.

-

Cooling and Crystallization: Slowly cool the solution to allow for the formation of crystals.

-

Crystal Collection: Collect the crystals by filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

3.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving very high purity, preparative HPLC can be employed as a final polishing step.

-

Column and Mobile Phase: Use a suitable preparative C18 column and an optimized mobile phase, such as a gradient of acetonitrile and water with a small amount of formic or phosphoric acid.[9]

-

Sample Injection: Inject a concentrated solution of the recrystallized NHDC onto the column.

-

Fraction Collection: Collect the eluent corresponding to the NHDC peak.

-

Solvent Evaporation: Remove the solvent from the collected fraction to yield the highly purified product.

Biological Context: Relevant Signaling Pathway

Neohesperidin Dihydrochalcone has been shown to exert biological effects by modulating cellular signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism. NHDC has been reported to inhibit this pathway, which may contribute to its observed effects on lipid accumulation.[10][11]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Neohesperidin Dihydrochalcone.

Another relevant pathway is the NF-κB signaling pathway, which is crucial in regulating inflammatory responses. NHDC has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[11]

Caption: Inhibition of the NF-κB signaling pathway by Neohesperidin Dihydrochalcone.

References

- 1. Neohesperidin dihydrochalcone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [Determination of neohesperidin dihydrochalcone and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN104211737A - Neosperidin dihydrochalcone crystal and preparation method thereof - Google Patents [patents.google.com]

- 9. Separation of Neohesperidin dihydrochalcone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro | MDPI [mdpi.com]

- 11. Neohesperidin Dihydrochalcone Alleviates Lipopolysaccharide‐Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Neohesperidin Dihydrochalcone-d3 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Neohesperidin Dihydrochalcone-d3 (NHDC-d3) in research, focusing on its pivotal role as an internal standard in quantitative analytical methodologies. The stability and unique mass signature of this deuterated isotopologue make it an invaluable tool for precise and accurate quantification of its non-labeled counterpart, Neohesperidin Dihydrochalcone (NHDC), in complex biological matrices. This guide will detail the experimental protocols, present relevant quantitative data, and visualize the associated workflows and biological pathways.

Core Application: Internal Standard in Mass Spectrometry

This compound is the deuterium-labeled form of NHDC, a synthetic sweetener derived from citrus. In research, its primary and most critical application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.

Quantitative Analysis of Neohesperidin Dihydrochalcone

The following sections detail the methodologies and performance data for the quantification of NHDC in biological samples, such as rat plasma, using NHDC-d3 as an internal standard.

Experimental Protocols

A validated LC-MS/MS method for the simultaneous quantification of related flavonoids has been established, employing NHDC-d3 as an internal standard. The protocol involves solid-phase extraction for sample cleanup followed by chromatographic separation and mass spectrometric detection.

1. Sample Preparation (Solid-Phase Extraction)

-

To a 100 µL aliquot of plasma, add 50 µL of the internal standard solution (this compound).

-

Acidify the mixture with 200 µL of 0.05% formic acid in water and add 100 µL of water.

-

Condition a HyperSep Retain PEP column sequentially with 1 mL of methanol (B129727) and 1 mL of water.

-

Load the sample mixture onto the conditioned column.

-

Wash the column with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: Hypersil GOLD Phenyl reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Elution: A gradient elution is typically used to achieve optimal separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Polarity-switching mode can be utilized, with positive ion electrospray for NHDC-d3.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Data Presentation

The following tables summarize the quantitative performance data from validated LC-MS/MS methods for the analysis of compounds structurally related to NHDC, using NHDC-d3 as an internal standard.

Table 1: Mass Spectrometry Parameters for NHDC-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 616.3 | 308.3 |

Table 2: Method Validation Parameters for a Related Analyte (Hesperidin) using NHDC-d3 as Internal Standard

| Parameter | Value |

| Linearity Range | 1–1000 ng/mL |

| Correlation Coefficient (r) | > 0.999 |

| Within-run Precision (%RSD) | 2.06–9.54% |

| Between-run Precision (%RSD) | 2.11–7.76% |

| Within-run Accuracy | -6.52% to 3.82% |

| Between-run Accuracy | -1.62% to 2.33% |

| Extraction Recovery | >87% |

| Matrix Effects | 94.7% to 113.6% |

Visualizing the Workflow and Biological Context

A Technical Guide to the Physical and Chemical Properties of Deuterated Neohesperidin Dihydrochalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of deuterated Neohesperidin (B1678168) Dihydrochalcone (B1670589) (NHDC-d). This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this stable isotope-labeled compound. The guide covers its fundamental properties, proposed synthesis and analytical methodologies, and its interaction with key biological signaling pathways.

Physical and Chemical Properties

Deuterium (B1214612) labeling of Neohesperidin Dihydrochalcone (NHDC), a potent artificial sweetener derived from citrus, offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays. The substitution of hydrogen with deuterium atoms results in a molecule with a higher molecular weight and subtle differences in its physicochemical properties.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of both standard Neohesperidin Dihydrochalcone (NHDC) and its deuterated form (NHDC-d3), where three deuterium atoms have been incorporated.

Table 1: General Properties

| Property | Neohesperidin Dihydrochalcone (NHDC) | Deuterated Neohesperidin Dihydrochalcone (NHDC-d3) |

| Molecular Formula | C₂₈H₃₆O₁₅[1][2] | C₂₈H₃₃D₃O₁₅ |

| Molecular Weight | 612.58 g/mol [2][3] | 615.61 g/mol |

| CAS Number | 20702-77-6[1][3] | Not available |

| Appearance | White or yellowish-white crystalline powder[2] | Expected to be a white or yellowish-white crystalline powder |

Table 2: Physicochemical Properties

| Property | Neohesperidin Dihydrochalcone (NHDC) | Deuterated Neohesperidin Dihydrochalcone (NHDC-d3) |

| Melting Point | 156-158 °C[4] | Expected to be similar to NHDC |

| Boiling Point | 927.1 ± 65.0 °C (Predicted)[4] | Expected to be slightly higher than NHDC |

| Solubility | - Insoluble in ether[4]- Soluble in water (0.5 g/L at 25°C)[4]- Soluble in dilute lye[4] | Expected to have similar solubility profile to NHDC |

| Sweetness | Approximately 1500-1800 times that of sucrose[3][4] | Expected to have the same sweetness as NHDC |

Experimental Protocols

Proposed Synthesis of Deuterated Neohesperidin Dihydrochalcone (NHDC-d)

The synthesis of deuterated NHDC can be achieved through the catalytic hydrogenation of Neohesperidin using deuterium gas.

Objective: To synthesize Deuterated Neohesperidin Dihydrochalcone (NHDC-d) via catalytic hydrogenation of Neohesperidin.

Materials:

-

Neohesperidin

-

Palladium on carbon (Pd/C) catalyst (10%)

-

Deuterium gas (D₂)

-

Anhydrous, deuterated solvent (e.g., Methanol-d₄, Ethanol-d₆)

-

Reaction vessel suitable for hydrogenation under pressure (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve Neohesperidin in a minimal amount of the chosen anhydrous, deuterated solvent.

-

Add the Pd/C catalyst to the solution (typically 5-10% by weight of the Neohesperidin).

-

Seal the reaction vessel and purge it with an inert gas (e.g., argon or nitrogen) to remove any air.

-

Introduce deuterium gas into the reaction vessel to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by observing the uptake of deuterium gas and by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete (typically after several hours), carefully vent the excess deuterium gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of the deuterated solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude deuterated NHDC.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to obtain pure NHDC-d.

Analytical Methodologies

2.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is a suitable method for assessing the purity of the synthesized deuterated NHDC.[5][6]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is commonly used for the separation of flavonoids. A typical gradient might be:

-

0-5 min: 10% Acetonitrile

-

5-25 min: 10-50% Acetonitrile

-

25-30 min: 50-10% Acetonitrile

-

30-35 min: 10% Acetonitrile

-

Procedure:

-

Prepare a standard solution of non-deuterated NHDC and a sample solution of the synthesized NHDC-d in a suitable solvent (e.g., methanol).

-

Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

-

Set the UV detector to a wavelength of 282 nm.[6]

-

Inject the standard and sample solutions into the HPLC system.

-

Compare the retention times and peak purities of the deuterated and non-deuterated compounds. Due to the kinetic isotope effect, the deuterated compound may have a slightly different retention time than the non-deuterated compound.

2.2.2. Mass Spectrometry (MS) for Confirmation of Deuteration

Mass spectrometry is a critical technique to confirm the incorporation of deuterium and to determine the isotopic purity of the synthesized NHDC-d.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Procedure:

-

Infuse a diluted solution of the synthesized NHDC-d directly into the mass spectrometer or analyze it via LC-MS using the HPLC conditions described above.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Compare the mass spectrum of the deuterated compound with that of a non-deuterated NHDC standard.

-

The mass spectrum of NHDC-d should show a molecular ion peak that is shifted by the mass of the incorporated deuterium atoms (e.g., +3 Da for NHDC-d3) compared to the molecular ion peak of NHDC.

-

The isotopic distribution of the molecular ion peak can be used to determine the level of deuterium incorporation and the isotopic purity of the sample.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the position of deuterium incorporation in the NHDC molecule.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Dissolve the synthesized NHDC-d in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

In the ¹H NMR spectrum of NHDC-d, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.

-

In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will show a characteristic multiplet splitting pattern due to C-D coupling, and their chemical shifts may be slightly altered (isotope shift).

Signaling Pathways and Biological Interactions

Neohesperidin Dihydrochalcone has been shown to interact with several key signaling pathways, and it is anticipated that the deuterated form will exhibit similar biological activity. The isotopic labeling is not expected to significantly alter the molecule's ability to bind to its biological targets.

Nrf2/ARE Signaling Pathway

NHDC has been reported to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.

Figure 1. Activation of the Nrf2/ARE pathway by deuterated NHDC.

PI3K/AKT/mTOR Signaling Pathway

Studies have indicated that NHDC can modulate lipid metabolism through the regulation of the PI3K/AKT/mTOR signaling pathway.

Figure 2. Inhibition of the PI3K/AKT/mTOR pathway by deuterated NHDC.

Inflammatory Signaling Pathways

NHDC has also been shown to attenuate inflammatory responses by inhibiting key signaling molecules such as TAK1, ERK1/2, and NF-κB.

Figure 3. Inhibition of inflammatory pathways by deuterated NHDC.

Conclusion

Deuterated Neohesperidin Dihydrochalcone represents a valuable research tool for scientists in various fields. Its synthesis, while requiring specialized techniques, is achievable through established chemical methods. The analytical protocols outlined in this guide provide a framework for the characterization and quality control of this stable isotope-labeled compound. The preserved biological activity of deuterated NHDC, particularly its interaction with key signaling pathways, makes it an ideal candidate for in-depth metabolic and pharmacokinetic studies, ultimately contributing to a better understanding of its therapeutic potential.

References

- 1. Neohesperidin dihydrochalcone | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neohesperidin Dihydrochalcone - CD Formulation [formulationbio.com]

- 3. Neohesperidin dihydrochalcone - Wikipedia [en.wikipedia.org]

- 4. neohesperidin dihydrochalcone from*citrus fruit [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. [Determination of neohesperidin dihydrochalcone in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Neohesperidin Dihydrochalcone-d3 in Metabolic Stability Assays

Introduction

Neohesperidin Dihydrochalcone (NHDC) is a semi-synthetic, intense sweetener and flavor enhancer derived from citrus. As with any compound intended for consumption, understanding its metabolic fate is crucial for safety and efficacy assessment. Metabolic stability assays are fundamental in early-stage drug discovery and development to predict the in vivo persistence of a compound. These assays typically measure the rate at which a compound is metabolized by liver enzymes, primarily the Cytochrome P450 (CYP) superfamily.

The use of stable isotope-labeled internal standards, such as Neohesperidin Dihydrochalcone-d3 (NHDC-d3), is critical for accurate quantification in these assays. The deuterium-labeled analog has nearly identical chemical and physical properties to the parent compound but a distinct mass, allowing for precise measurement by mass spectrometry and correction for variations during sample processing and analysis.

Key Applications of Deuterated Compounds in Metabolic Studies:

-

Internal Standards: Serve as ideal internal standards for LC-MS/MS analysis, co-eluting with the analyte but being distinguishable by mass.

-

Metabolic Fate Tracking: Help in tracking the metabolic fate of a drug and identifying its metabolites more easily.

-

Kinetic Isotope Effect (KIE): The stronger carbon-deuterium bond can slow down metabolism at the site of deuteration, a phenomenon known as the Kinetic Isotope Effect. This property can be exploited to develop drugs with improved pharmacokinetic profiles.

Principle of the Metabolic Stability Assay

The in vitro metabolic stability of a compound is assessed by incubating it with a source of metabolic enzymes, such as human liver microsomes (HLM), and monitoring the decrease in its concentration over time. Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes like cytochrome P450s. The reaction is initiated by adding a cofactor, typically NADPH, and stopped at various time points by quenching with a cold organic solvent. The remaining amount of the parent compound is then quantified using LC-MS/MS, with the deuterated analog serving as an internal standard for accurate measurement.

Data Presentation

The following table presents illustrative data from a typical metabolic stability assay of Neohesperidin Dihydrochalcone (NHDC) in human liver microsomes. This data is for representative purposes to demonstrate the application of NHDC-d3 as an internal standard.

Table 1: Metabolic Stability of Neohesperidin Dihydrochalcone in Human Liver Microsomes

| Time (minutes) | NHDC Peak Area | NHDC-d3 (IS) Peak Area | Peak Area Ratio (NHDC/NHDC-d3) | % NHDC Remaining |

| 0 | 1,254,321 | 1,260,112 | 0.995 | 100.0 |

| 5 | 1,065,890 | 1,255,345 | 0.849 | 85.3 |

| 15 | 752,113 | 1,261,543 | 0.596 | 60.0 |

| 30 | 438,876 | 1,258,987 | 0.349 | 35.0 |

| 60 | 155,432 | 1,263,210 | 0.123 | 12.4 |

Calculated Parameters (Illustrative)

| Parameter | Value |

| Half-life (t½) | 25.1 minutes |

| Intrinsic Clearance (Clint) | 27.6 µL/min/mg protein |

Note: The data presented above is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of Neohesperidin Dihydrochalcone using human liver microsomes, with this compound as an internal standard.

Materials:

-

Neohesperidin Dihydrochalcone (NHDC)

-

This compound (NHDC-d3)

-

Pooled Human Liver Microsomes (HLM)

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Acetonitrile (B52724) (ACN), cold

-

Dimethyl Sulfoxide (DMSO)

-

Incubator or water bath (37°C)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of NHDC in DMSO.

-

Prepare a 10 mM stock solution of NHDC-d3 in DMSO. Further dilute to a working concentration (e.g., 1 µM) in acetonitrile for use as the internal standard quenching solution.

-

Prepare the incubation mixture by adding phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the NHDC test compound (final concentration typically 1 µM) to a microcentrifuge tube.

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching the Reaction:

-

Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile with the NHDC-d3 internal standard. This step precipitates the proteins and halts enzymatic activity.

-

-

Sample Processing:

-

Vortex the quenched samples thoroughly.

-

Centrifuge the samples to pellet the precipitated protein (e.g., 10,000 x g for 10 minutes).

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining NHDC relative to the NHDC-d3 internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of NHDC remaining against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).

-

Visualizations

Application Notes and Protocols for the Analysis of Dihydrochalcone Sweeteners

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the quantification of dihydrochalcone (B1670589) sweeteners, specifically Neohesperidin (B1678168) Dihydrochalcone (NHDC) and Naringin Dihydrochalcone (Naringin DC). Detailed experimental protocols and quantitative data are presented to facilitate the adoption and implementation of these methods in a laboratory setting.

Introduction to Dihydrochalcone Sweeteners

Dihydrochalcones are a class of flavonoids, some of which possess intense sweetening properties. NHDC, a semi-synthetic sweetener derived from neohesperidin found in bitter oranges, is a prominent example. These sweeteners are utilized in a variety of food products, including beverages, dairy, and confectionery. Accurate and robust analytical methods are crucial for quality control, regulatory compliance, and research and development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant techniques for the analysis of these compounds.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for the determination of NHDC and Naringin DC.

Table 1: HPLC Method Parameters and Performance for Dihydrochalcone Analysis

| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Linearity Range (mg/L) | LOQ (mg/kg) | Recovery (%) | Reference |

| NHDC | Foodstuffs | - | - | UV | 1-50 | - | - | |

| NHDC, Naringin DC | Feeds | XB-C18 (150x4.6 mm, 5 µm) | Methanol/Water (gradient) | DAD | 0.2-49.0 | NHDC: 0.02, Naringin DC: 0.01 | 86.2-105.0 | |

| NHDC | Low-calorie soft drinks and foodstuffs | - | 100 mM Borate, pH 8.3 | - | 2.9-42 | - | - | |

| Naringin | Human Plasma | Inertsil ODS-2 (250x4.6 mm, 5 µm) | Acetonitrile/0.1 M Ammonium Acetate (20:80, v/v) | UV (280 nm) | - | - | - | |

| Naringin | Human Urine | Inertsil ODS-2 (250x4.6 mm, 5 µm) | Acetonitrile/0.1 M Ammonium Acetate/Acetic Acid (18:81:1, v/v) | UV (282 nm) | - | ~0.025 | - | |

| Naringin | Nanoformulation | C18 (250x4.6 mm, 5 µm) | Phosphate buffer (pH 3.5)/Acetonitrile (75:25, v/v) | UV (282 nm) | 0.0001-0.02 | - | 99.33 |

Table 2: LC-MS/MS Method Parameters and Performance for Dihydrochalcone Analysis

| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Linearity |

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Neohesperidin Dihydrochalcone and its Deuterated Analog

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Neohesperidin (B1678168) Dihydrochalcone (B1670589) (NHDC) and its deuterated analog.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a deuterated internal standard for the quantification of Neohesperidin Dihydrochalcone (NHDC)?

A1: The primary advantage of using a deuterated internal standard, such as NHDC-d, is to ensure the highest accuracy and precision in quantitative analysis, particularly in complex matrices like plasma or food samples.[1][2] Deuterated standards are chemically almost identical to the analyte, meaning they exhibit nearly the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1][2] This allows for the correction of variability that can occur during the analytical process, such as matrix effects and inconsistencies in sample preparation.[1][2]

Q2: Will Neohesperidin Dihydrochalcone and its deuterated analog have the exact same retention time in reversed-phase HPLC?

A2: Not necessarily. While deuterated and non-deuterated compounds are chemically very similar, a phenomenon known as the "chromatographic isotope effect" can cause slight differences in retention times.[3] In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. The extent of this shift depends on the number and position of the deuterium (B1214612) atoms and the specific chromatographic conditions.

Q3: What are the recommended column chemistries for the separation of Neohesperidin Dihydrochalcone?

A3: Reversed-phase columns, particularly C18 (ODS) phases, are the most commonly used and recommended for the separation of NHDC.[4][5][6] These columns provide good retention and selectivity for flavonoids like NHDC. Methods have been successfully developed using various C18 columns with different particle sizes and dimensions to suit both HPLC and UHPLC systems.[4][5]

Q4: What are the typical mobile phases used for the analysis of Neohesperidin Dihydrochalcone?

A4: The most common mobile phases for the analysis of NHDC consist of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, with an acid modifier.[4][5][6][7] Formic acid (0.1%) is frequently used as it is compatible with mass spectrometry detection and improves peak shape.[4] For UV detection, other acids like acetic acid can also be used.[6] Gradient elution is often employed to achieve optimal separation and peak shape.[4][5]

Q5: What detection methods are suitable for the analysis of Neohesperidin Dihydrochalcone?

A5: Both UV and mass spectrometry (MS) are suitable for the detection of NHDC. UV detection is typically performed at a wavelength of around 282 nm.[6] For higher sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (LC-MS/MS) is the preferred method.[4] Electrospray ionization (ESI) in negative ion mode is commonly used for the MS detection of NHDC.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Neohesperidin Dihydrochalcone (NHDC) and its deuterated analog.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Inappropriate Sample Solvent: The solvent used to dissolve the sample is too strong compared to the initial mobile phase. 3. Secondary Interactions: Silanol (B1196071) interactions with the column packing material. 4. Column Degradation: Loss of stationary phase or contamination. | 1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. 3. Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress silanol activity. Consider using a column with end-capping. 4. Wash the column with a strong solvent. If the problem persists, replace the column. |

| Peak Splitting | 1. Partially Clogged Column Frit: Particulates from the sample or mobile phase blocking the inlet frit. 2. Column Void: A void has formed at the head of the column. 3. Co-elution of Isomers: Separation of closely related isomers or impurities. 4. Injection Solvent Effect: Mismatch between the injection solvent and the mobile phase. | 1. Reverse flush the column (if permitted by the manufacturer). Filter all samples and mobile phases. 2. Replace the column. 3. Optimize the mobile phase gradient, temperature, or try a different column chemistry. 4. Ensure the injection solvent is compatible with the mobile phase. |

| Retention Time Drifting | 1. Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of the more volatile component. 2. Column Temperature Fluctuations: Unstable column oven temperature. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. 4. Pump Malfunction: Inconsistent flow rate from the HPLC pump. | 1. Prepare fresh mobile phase and keep the solvent reservoirs capped. 2. Ensure the column oven is set to a stable temperature and allow it to equilibrate. 3. Increase the column equilibration time between injections. 4. Check the pump for leaks and ensure it is properly primed. |

| Poor Resolution Between NHDC and Deuterated Analog | 1. Isotope Effect: The inherent small difference in retention time between the two compounds. 2. Sub-optimal Chromatographic Conditions: The current method is not providing enough separation power. | 1. This is often acceptable as long as the peaks are not fully co-eluting and can be integrated separately. 2. Optimize the gradient to be shallower around the elution time of the analytes. A longer column or a column with a smaller particle size may also improve resolution. |

| Low Signal Intensity in Mass Spectrometry | 1. Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analytes. 2. Sub-optimal MS Source Parameters: The settings for the ion source (e.g., temperature, gas flow) are not optimized. 3. Incorrect MRM Transitions: The selected precursor and product ions are not optimal for the analytes. | 1. Improve sample clean-up to remove interfering matrix components. Ensure the deuterated internal standard co-elutes as closely as possible with the analyte to compensate for this effect. 2. Optimize the ion source parameters through infusion of the analytes. 3. Infuse a standard solution of NHDC and its deuterated analog to determine the optimal MRM transitions. |

Experimental Protocols

Sample Preparation (for Plasma Samples)

-

To 100 µL of plasma, add 10 µL of the deuterated NHDC internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

HPLC-UV Method for NHDC Analysis

A validated HPLC method for the determination of NHDC in foodstuffs has been established.[8]

| Parameter | Condition |

| Column | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., 0.1% formic acid) |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 282 nm[6] |

| Column Temperature | 35 °C[7] |

UHPLC-MS/MS Method for NHDC Quantification

This method is suitable for the sensitive and selective quantification of NHDC in biological matrices.[4]

| Parameter | Condition |

| Column | C18, sub-2 µm particle size (for UHPLC) |

| Mobile Phase A | 0.1% Formic acid in water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Gradient | Optimized for separation of NHDC and internal standard |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table of Representative MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Neohesperidin Dihydrochalcone (NHDC) | 611.4[4] | To be optimized, common fragments from glycosidic cleavage |

| Deuterated NHDC (e.g., NHDC-d3) | 614.4 (assuming +3 Da shift) | To be optimized, should correspond to the deuterated fragment |

Note: The optimal product ions for MRM transitions should be determined by direct infusion of the analytical standards into the mass spectrometer.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of NHDC.

NHDC Signaling Pathway

Caption: NHDC inhibits the PI3K/AKT/mTOR signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, bioavailability and tissue distribution of neohesperidin dihydrochalcone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Determination of neohesperidin dihydrochalcone and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validated high-performance liquid chromatographic method for quantitation of neohesperidine dihydrochalcone in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Poor Peak Shape in Flavonoid HPLC Analysis

Welcome to the technical support center for HPLC analysis of flavonoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues related to poor peak shape in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in HPLC?

An ideal chromatographic peak should be symmetrical and have a Gaussian distribution, resembling a bell curve. Good peak shape is crucial for accurate quantification and reliable data.

Q2: Why is my flavonoid peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in flavonoid analysis. The primary causes include:

-

Secondary Interactions: Flavonoids have hydroxyl groups that can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the column, causing tailing.

-

Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.

-

Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the flavonoid, both ionized and non-ionized forms can exist, leading to peak distortion.

-

Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, creating active sites that cause tailing.

Q3: What causes peak fronting in my chromatogram?

Peak fronting, the inverse of tailing where the front part of the peak is sloped, can be caused by several factors:

-

Sample Solvent Incompatibility: Dissolving the sample in a solvent that is much stronger than the mobile phase is a frequent cause of peak fronting.

-

Column Overload: Severe mass or volume overload can also lead to fronting.

-

Column Degradation: A physical collapse of the column bed or the formation of a void at the column inlet can result in peak fronting.

Q4: My flavonoid peak is split. What should I do?

Split peaks, where a single compound appears as two or more peaks, can complicate quantification. Common reasons for peak splitting include:

-

Co-elution: Two different components may be eluting very close to each other.

-

Blocked or Contaminated Frit: A blockage or contamination in the column inlet frit can disrupt the sample flow path.

-

Column Void: A void in the column packing material can cause the sample band to split.

-

Sample Solvent/Mobile Phase Mismatch: Injecting the sample in a solvent that is not compatible with the mobile phase can lead to peak splitting.

Q5: Why are my flavonoid peaks broad?

Broad peaks can reduce resolution and sensitivity. Potential causes include:

-

Column Inefficiency: An old or poorly packed column will lead to broader peaks.

-

Extra-Column Volume: Excessive tubing length or diameter between the injector and the detector can cause band broadening.

-

High Mobile Phase Viscosity: A viscous mobile phase can slow down mass transfer, resulting in wider peaks.

-

Sample Overloading: Injecting too much sample can lead to peak broadening.

Troubleshooting Guides

Issue 1: Peak Tailing

If you are observing tailing peaks for your flavonoids, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for resolving peak tailing.

Detailed Steps:

-

Optimize Mobile Phase pH: For acidic compounds like many flavonoids, ensure the mobile phase pH is at least 2 units below the analyte's pKa to maintain a single, non-ionized form. Adding an acidic modifier, such as 0.1% formic or acetic acid, to the aqueous mobile phase can suppress the ionization of phenolic hydroxyl groups and minimize secondary interactions with silanol groups.

-

Reduce Sample Concentration: If column overload is suspected, try reducing the injection volume or diluting the sample.

-

Column Maintenance: If the issue persists, the column may be contaminated. Flush the column with a strong solvent like 100% acetonitrile (B52724) or methanol. If the column is old or performance has significantly degraded, it may need to be replaced.

Issue 2: Peak Fronting

Use the following decision tree to troubleshoot peak fronting:

Instability of deuterated standards in acidic or basic conditions

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of deuterated standards, particularly in acidic or basic conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of deuterated standards?

A1: The stability of deuterated standards is primarily influenced by several factors:

-

pH of the solution: Both acidic and basic conditions can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent (hydrogen-deuterium or H/D exchange).[1][2]

-

Temperature: Higher temperatures accelerate the rate of H/D exchange and other degradation pathways.[3]

-

Position of the deuterium label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbon atoms adjacent to a carbonyl group are more susceptible to exchange.[1]

-

Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons for exchange, while aprotic solvents (e.g., acetonitrile) are generally preferred for storage.

-

Light exposure: Some compounds are light-sensitive and can degrade upon exposure to light.

Q2: Why are acidic and basic conditions problematic for deuterated standards?

A2: Acidic and basic conditions can catalyze H/D exchange, which compromises the isotopic purity of the standard.[1][2] This occurs because these conditions can facilitate the protonation or deprotonation of the molecule, making certain deuterium atoms more labile and prone to exchange with protons from the surrounding solvent. This can lead to inaccurate quantification in analytical methods such as LC-MS.

Q3: At what pH are deuterated standards generally most stable?

A3: The rate of H/D exchange is typically at its minimum in the pH range of 2 to 3 for many compounds.[1][4] However, the overall stability of a specific deuterated standard will depend on its unique chemical structure and susceptibility to other degradation pathways.

Q4: How can I minimize the instability of my deuterated standards?

A4: To minimize instability, follow these best practices:

-

Storage: Store deuterated standards in a cool, dry, and dark place. For long-term storage, -20°C or colder is often recommended.

-

Solvent Selection: Use high-purity aprotic solvents like acetonitrile (B52724) for reconstituting and preparing stock solutions. Avoid aqueous solutions, especially at acidic or basic pH, for long-term storage.

-

Handling: Allow the standard to equilibrate to room temperature before opening to prevent condensation. Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.

-

Fresh Preparations: Prepare working solutions fresh whenever possible and minimize the time they are stored, especially in matrices that might affect their stability.

Q5: How can I verify the isotopic stability of my deuterated standard in my experimental conditions?

A5: You can perform a stability study by incubating the deuterated standard in your specific sample matrix or solvent under the conditions of your experiment (e.g., different pH values, temperatures, and time points). The isotopic purity can then be analyzed using techniques like high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy to detect any loss of deuterium.

Troubleshooting Guides

Issue 1: Inconsistent or inaccurate quantitative results.

-

Possible Cause: Loss of deuterium from the internal standard due to H/D exchange in an acidic or basic sample matrix or mobile phase.

-

Troubleshooting Steps:

-

Verify Co-elution: Ensure that the deuterated standard and the analyte are co-eluting during chromatographic analysis. A shift in retention time can indicate an isotopic effect.

-

Assess Stability: Conduct a stability experiment by incubating the deuterated standard in a blank matrix under your analytical conditions for a time equivalent to your sample preparation and analysis time. Analyze the sample to check for any increase in the signal of the non-deuterated analyte, which would indicate back-exchange.

-

Adjust pH: If instability is confirmed, adjust the pH of your sample preparation and/or mobile phase to a more neutral range if your analytical method allows. The optimal pH for stability is often between 2 and 3.[1][4]

-

Issue 2: Decreasing signal intensity of the deuterated standard over a sequence of analyses.

-

Possible Cause: The deuterated standard is degrading in the autosampler, possibly due to the pH of the reconstitution solvent or exposure to light or elevated temperatures.

-

Troubleshooting Steps:

-

Check Autosampler Conditions: Ensure the autosampler is cooled to a low temperature (e.g., 4°C).

-

Solvent Choice: If the standard is dissolved in an aqueous or protic solvent, consider switching to an aprotic solvent if compatible with your method.

-

Light Protection: Use amber vials or protect the autosampler from light if the compound is known to be photosensitive.

-

Prepare Fresh: Prepare smaller batches of working standards more frequently to minimize the time they spend in the autosampler.

-

Data Presentation

The stability of deuterated standards is highly dependent on the specific compound, the position of the deuterium labels, the pH, temperature, and the composition of the solution. The following table provides illustrative data on the stability of a hypothetical deuterated standard under various pH conditions. This data is intended to demonstrate the general trends of instability and should not be considered as absolute values for any specific compound.

| pH | Temperature (°C) | Incubation Time (hours) | Remaining Deuterated Standard (%) |

| 2.0 | 25 | 24 | 98% |

| 4.0 | 25 | 24 | 95% |

| 7.0 | 25 | 24 | 92% |

| 9.0 | 25 | 24 | 85% |

| 11.0 | 25 | 24 | 70% |

| 7.0 | 4 | 24 | 98% |

| 7.0 | 37 | 24 | 80% |

Note: This table presents hypothetical data for illustrative purposes. Actual stability will vary depending on the specific deuterated compound and experimental conditions.

Experimental Protocols

Protocol: Assessment of Deuterated Standard Stability in Acidic and Basic Conditions

Objective: To evaluate the stability of a deuterated internal standard at different pH values over time.

Materials:

-

Deuterated standard

-

High-purity aprotic solvent (e.g., acetonitrile)

-

Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 11)

-

LC-MS grade water, acid, and base for buffer preparation

-

Autosampler vials

-

LC-MS/MS system

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the deuterated standard in a high-purity aprotic solvent (e.g., 1 mg/mL in acetonitrile).

-

Working Solution Preparation:

-

For each pH condition, prepare a set of working solutions by spiking the stock solution into the respective buffer to a final concentration relevant to your assay (e.g., 1 µg/mL).

-

Prepare a sufficient number of vials for each pH to be analyzed at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Incubation:

-

Store the prepared working solutions at a controlled temperature (e.g., room temperature or 4°C).

-

Protect the solutions from light if the compound is photosensitive.

-

-

Sample Analysis:

-

At each designated time point, transfer an aliquot of the solution from each pH condition to an autosampler vial.

-

Analyze the samples using a validated LC-MS/MS method, monitoring the signal intensity of both the deuterated standard and the potential non-deuterated analog.

-

-

Data Evaluation:

-

Plot the peak area of the deuterated standard against the incubation time for each pH condition.

-

Calculate the percentage of the deuterated standard remaining at each time point relative to the initial (time 0) measurement.

-

A significant decrease in the signal of the deuterated standard, potentially accompanied by an increase in the signal of the non-deuterated analog, indicates instability.

-

Visualizations

References

Validation & Comparative

The Gold Standard in Sweetener Analysis: A Comparative Guide to the Validation of an Analytical Method Using Neohesperidin Dihydrochalcone-d3

For researchers, scientists, and drug development professionals tasked with the quantitative analysis of the intense sweetener Neohesperidin (B1678168) Dihydrochalcone (B1670589) (NHDC), the choice of analytical methodology is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive comparison of analytical methods, highlighting the superior performance of using a stable isotope-labeled internal standard, Neohesperidin Dihydrochalcone-d3 (NHDC-d3), in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. We will delve into the experimental data that underscores its advantages over alternative approaches.

The Critical Role of an Internal Standard

In quantitative analysis, particularly in complex matrices such as foodstuffs and biological fluids, an internal standard (IS) is crucial for correcting analytical variability. An ideal IS mimics the analyte of interest throughout sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response. A stable isotope-labeled (SIL) internal standard, such as NHDC-d3, is considered the "gold standard" as it shares near-identical physicochemical properties with the analyte, ensuring the most accurate and precise quantification.

Performance Comparison: NHDC-d3 vs. Alternative Methods

The validation of an analytical method is a rigorous process that assesses several key parameters to demonstrate its suitability for its intended purpose. Here, we compare the expected performance of an LC-MS/MS method using NHDC-d3 as an internal standard against methods employing a structural analog as an internal standard or an external standard method.

| Validation Parameter | NHDC-d3 (Internal Standard) | Structural Analog (e.g., Rutin) as IS | External Standard Method |

| Linearity (r) | > 0.999[1] | > 0.999[2] | > 0.999[3] |

| Lower Limit of Quantification (LLOQ) | As low as 200 pg/mL (for similar compounds)[1] | 10 ng/mL[2] | 0.02 mg/kg[3] |

| Accuracy (Bias %) | Typically within ±5% | -1.62% to 2.33% (between-run)[1] | Not explicitly stated |

| Precision (%RSD/CV) | Within-run: < 9.54%, Between-run: < 7.76%[1] | < 15%[2] | Intra-day: 0.7%-4.1%, Inter-day: 0.9%-6.0%[3] |

| Recovery | > 87%[1] | > 80.3%[2] | 86.2%-105.0%[3] |

| Matrix Effect | 94.7% to 113.6% (indicating good compensation)[1] | Not explicitly stated | Minimized by sample cleanup[3] |

As the data illustrates, methods employing a stable isotope-labeled internal standard like NHDC-d3 are expected to yield the highest levels of precision and accuracy. This is primarily due to its ability to co-elute with the analyte and behave identically during extraction and ionization, thus providing superior correction for any analytical variability. While methods using a structural analog like rutin (B1680289) can provide acceptable results, they may not perfectly mimic the behavior of NHDC, potentially leading to greater variability. External standard methods are the most susceptible to errors from sample preparation and matrix effects.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the performance comparison.

LC-MS/MS Method Using a Stable Isotope-Labeled Internal Standard (Analogous to NHDC-d3)

This protocol is based on a validated method for similar compounds where this compound was used as an internal standard.[1][4]

-

Sample Preparation: Solid-phase extraction (SPE) is employed to separate the analytes from rat plasma.

-

Chromatographic Separation: A Hypersil GOLD Phenyl reversed-phase column is used with a gradient elution of 0.1% formic acid in water and acetonitrile (B52724).

-

Mass Spectrometry: A triple-quadrupole mass spectrometer is operated in a positive ion electrospray ionization (ESI) mode. The analytes are monitored using multiple reaction monitoring (MRM). For NHDC-d3, the precursor/product ion pair would be m/z 616.3 → 308.3.[1]

-

Validation: The method was validated for linearity, precision, accuracy, recovery, and matrix effects.

LC-MS/MS Method Using a Structural Analog Internal Standard (Rutin)

This protocol was developed for the quantification of NHDC in rat plasma and tissues.[2]

-

Sample Preparation: A one-step protein precipitation is used to process biological samples. Rutin is added as the internal standard.

-

Chromatographic Separation: An SB-C18 column is used with a gradient elution of acetonitrile and 0.1% formic acid in water.

-

Mass Spectrometry: An ESI source is operated in negative ion mode, and selected ion monitoring (SIM) is used for quantification, with target fragment ions of m/z 611.4 for NHDC and m/z 609.1 for rutin.

-

Validation: The method was validated for linearity, LLOQ, recovery, and precision.

HPLC Method with External Standard Calibration

This method was established for the determination of NHDC in feeds.[3]

-

Sample Preparation: Samples are extracted with methanol (B129727) and purified using an HLB solid-phase extraction column.

-

Chromatographic Separation: An XB-C18 column is used with a linear gradient elution of methanol and water.

-

Detection: A diode array detector (DAD) is used for detection.

-

Validation: The method was validated for linearity, limits of quantification, reproducibility, and recovery.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows.

Caption: LC-MS/MS workflow with NHDC-d3 internal standard.

Caption: LC-MS/MS workflow with a structural analog internal standard.

Conclusion

The validation data and established principles of bioanalytical method validation strongly advocate for the use of a stable isotope-labeled internal standard for the LC-MS/MS quantification of Neohesperidin Dihydrochalcone. While other methods can provide acceptable results, the superior accuracy and precision offered by this compound make it the unequivocal choice for generating robust, reliable, and defensible data in research and regulated drug development environments. Its use minimizes the impact of matrix effects and procedural variations, leading to the highest quality analytical results.

References

- 1. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, bioavailability and tissue distribution of neohesperidin dihydrochalcone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Determination of neohesperidin dihydrochalcone and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Comparative Guide to the Quantification of Neohesperidin Dihydrochalcone: HPLC-UV vs. LC-MS/MS

For researchers, scientists, and drug development professionals seeking accurate and precise quantification of the high-intensity sweetener Neohesperidin (B1678168) Dihydrochalcone (B1670589) (NHDC), selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of two common techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented, supported by experimental data, will aid in selecting the optimal method based on specific analytical needs, such as sensitivity, selectivity, and the complexity of the sample matrix.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS for NHDC quantification hinges on a trade-off between sensitivity, selectivity, cost, and complexity. HPLC-UV is a robust and widely accessible technique suitable for routine analysis of samples with relatively high concentrations of NHDC and simpler matrices. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level detection in complex biological or food matrices.

A summary of the key performance parameters for each method is presented in the table below, compiled from various validation studies.

| Parameter | HPLC-UV | LC-MS/MS |

| **Linearity (R²) ** | > 0.99[1][2] | > 0.999[3][4] |

| Limit of Detection (LOD) | ~0.84 µg/mL[1] | As low as 10 ng/mL[3][4] |

| Limit of Quantification (LOQ) | 1 µg/g - 2.84 µg/mL[1][5][6] | 0.02 mg/kg - 10 ng/mL[2][3][4] |

| Accuracy (Recovery) | 75.2% - 134%[5][6] | 80.3% - 105.0%[2][3][4] |

| Precision (RSD) | 1.2% - 6.0%[1][2] | < 15%[3][4] |

Experimental Workflows

The general workflow for NHDC quantification involves sample preparation, chromatographic separation, detection, and data analysis. While the overall process is similar for both HPLC-UV and LC-MS/MS, the specific steps, particularly in sample preparation and detection, can vary significantly.

References

- 1. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, bioavailability and tissue distribution of neohesperidin dihydrochalcone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Determination of neohesperidin dihydrochalcone in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.